
Mardepodect hydrochloride
Descripción general
Descripción
PF-2545920 (clorhidrato) es un potente e inhibidor selectivo de la fosfodiesterasa 10A cíclica de nucleótidos (PDE10A). Este compuesto se ha estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos como la esquizofrenia y la enfermedad de Huntington .
Métodos De Preparación
La síntesis de PF-2545920 (clorhidrato) implica varios pasosEl paso final implica la formación de la sal de clorhidrato para mejorar la estabilidad y solubilidad del compuesto .
Ruta sintética:
- Formación del núcleo de quinolina.
- Introducción de las partes de pirazol y piridina.
- Formación de la sal de clorhidrato.
Condiciones de reacción:
- Las reacciones típicamente requieren temperaturas controladas y solventes específicos para asegurar un alto rendimiento y pureza.
- Los métodos de producción industrial pueden involucrar reactores a gran escala y procesos de flujo continuo para optimizar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
PF-2545920 (clorhidrato) experimenta varias reacciones químicas, que incluyen:
Oxidación:
- Reactivos comunes: Peróxido de hidrógeno, permanganato de potasio.
- Condiciones: Temperaturas de suaves a moderadas.
- Productos principales: Derivados oxidados del compuesto.
Reducción:
- Reactivos comunes: Borohidruro de sodio, hidruro de litio y aluminio.
- Condiciones: Bajas temperaturas, atmósfera inerte.
- Productos principales: Derivados reducidos del compuesto.
Sustitución:
- Reactivos comunes: Agentes halogenantes, nucleófilos.
- Condiciones: Temperatura ambiente a calor moderado.
- Productos principales: Derivados sustituidos del compuesto .
Aplicaciones Científicas De Investigación
Psychiatric Disorders
Mardepodect has been primarily investigated for its potential in treating schizophrenia. Clinical trials have demonstrated its ability to influence both positive and negative symptoms of schizophrenia through its action on PDE10A . While development for this indication was discontinued, the research provided valuable insights into PDE10A's role in neuropsychiatric conditions.
Huntington's Disease
Research has indicated that Mardepodect may ameliorate symptoms associated with Huntington's disease by inhibiting striatal-specific PDE10A activity. Preclinical studies have shown improvements in behavioral deficits in animal models of the disease, suggesting a potential neuroprotective effect .
Cancer Research
Recent studies have explored Mardepodect's effects on various cancer cell lines. Notably, it has been observed to induce apoptosis in human colon cancer cells (HT-29), highlighting its potential as an anticancer agent. The compound demonstrated significant inhibitory effects on cell growth, with IC50 values ranging from 6.9 µM to 19.6 µM across different cell lines .
Fibrosis and Inflammatory Conditions
Emerging research suggests that Mardepodect may possess anti-fibrotic properties, potentially improving conditions like colitis through PDE10A inhibition. This application is still under investigation but indicates a broader therapeutic potential beyond psychiatric disorders .
Table 1: Summary of Clinical Applications
Application | Status | Key Findings |
---|---|---|
Schizophrenia | Discontinued | Positive effects on symptoms; development halted |
Huntington's Disease | Preclinical | Behavioral improvements in animal models |
Cancer | Preclinical | Induces apoptosis in HT-29 colon cancer cells |
Fibrosis | Investigational | Potential improvement in colitis |
Table 2: Pharmacological Profile
Property | Value |
---|---|
Chemical Formula | C25H20N4O |
Molar Mass | 392.462 g/mol |
IC50 (PDE10A) | 0.37 nM |
Administration Route | Oral |
Case Study 1: Schizophrenia Treatment
In a Phase II clinical trial, Mardepodect was evaluated for its efficacy in treating schizophrenia symptoms. Although results showed promise in symptom management, the study was eventually discontinued due to regulatory challenges and safety concerns associated with long-term use .
Case Study 2: Cancer Cell Apoptosis
In vitro studies conducted on HT-29 colon cancer cells revealed that treatment with Mardepodect led to increased apoptosis rates at higher concentrations (25 µM), indicating its potential utility as an adjunct therapy in cancer treatment .
Mecanismo De Acción
PF-2545920 (clorhidrato) ejerce sus efectos inhibiendo selectivamente PDE10A, una enzima que hidroliza el monofosfato de adenosina cíclico (cAMP) y el monofosfato de guanosina cíclico (cGMP). Al inhibir PDE10A, PF-2545920 aumenta los niveles de cAMP y cGMP, lo que lleva a una señalización mejorada en las neuronas. Se cree que esta modulación de la señalización de nucleótidos cíclicos contribuye a sus efectos terapéuticos en los trastornos neurológicos .
Comparación Con Compuestos Similares
PF-2545920 (clorhidrato) es único debido a su alta selectividad y potencia para PDE10A. Compuestos similares incluyen:
Papaverina: Un inhibidor de PDE10A más antiguo con menor selectividad.
MP-10: Otro inhibidor selectivo de PDE10A con propiedades similares.
PF-02545920: Un compuesto con selectividad y potencia comparables para PDE10A.
Estos compuestos comparten mecanismos de acción similares pero difieren en su selectividad, potencia y perfiles farmacocinéticos.
Actividad Biológica
Mardepodect hydrochloride, also known by its developmental code PF-2545920, is a selective inhibitor of phosphodiesterase 10A (PDE10A), which has garnered attention for its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and Huntington's disease. This article delves into its biological activity, mechanisms of action, and clinical research findings.
- Chemical Formula : CHNO
- Molar Mass : 392.462 g/mol
- IUPAC Name : 2-[4-(1-Methyl-4-pyridin-4-yl-lH-pyrazol-3-yl)-phenoxymethyl]-quinoline succinic acid
Mardepodect acts primarily by inhibiting PDE10A, an enzyme that hydrolyzes cyclic AMP (cAMP) and cyclic GMP (cGMP). The inhibition of PDE10A leads to increased levels of these cyclic nucleotides, which play critical roles in signal transduction pathways associated with neuronal function. Specifically, PDE10A is predominantly expressed in the striatum, a brain region involved in movement control and cognitive functions. By modulating cAMP levels, mardepodect influences dopaminergic signaling pathways, which are essential for the treatment of psychotic disorders .
Pharmacological Profile
Mardepodect has demonstrated a potent inhibitory effect on PDE10A with an IC50 value of 0.37 nM, indicating high selectivity over other phosphodiesterases . Its pharmacological actions include:
- Antipsychotic Effects : In preclinical models, mardepodect has shown efficacy in reducing symptoms associated with psychosis, including antagonizing apomorphine-induced climbing behavior in mice and blocking N-methyl-D-aspartate antagonist-induced deficits in prepulse inhibition of acoustic startle response in rats .
- Neuroprotective Properties : The modulation of cAMP and cGMP levels may confer neuroprotective effects, potentially beneficial in neurodegenerative conditions like Huntington's disease .
Clinical Findings
Mardepodect progressed through Phase II clinical trials for both schizophrenia and Huntington's disease. However, the development was ultimately discontinued due to insufficient efficacy observed in these trials . Key findings from the clinical studies include:
Study Phase | Condition | Outcome |
---|---|---|
Phase II | Schizophrenia | Discontinued due to lack of efficacy |
Phase II | Huntington's Disease | Discontinued due to lack of efficacy |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of mardepodect within various therapeutic contexts:
- Schizophrenia Research : Mardepodect was evaluated alongside other PDE inhibitors in a comparative study focusing on cognitive enhancement in schizophrenia. Despite promising preclinical results, the clinical efficacy did not meet primary endpoints .
- Huntington's Disease Trials : In trials aimed at assessing the drug's impact on cognitive decline associated with Huntington's disease, mardepodect failed to demonstrate significant improvements compared to placebo controls .
- Cancer Research : Some investigations have explored the effects of mardepodect on cancer cell lines, noting its ability to induce apoptosis in human colon cancer cells at specific concentrations, indicating potential off-target effects worth further exploration .
Propiedades
IUPAC Name |
2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O.ClH/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;/h2-16H,17H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHTXAXWOXYUDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070014-78-5 | |
Record name | Mardepodect hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2070014785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MARDEPODECT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTZ83KS2UW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.